Indium oxide (InO)

2D materials carrier mobility thin-film transistors

Indium oxide (InO), also designated indium monoxide or indium(II) oxide, is a binary oxide of indium in the +2 oxidation state, distinct from the more common indium(III) oxide (In₂O₃). While InO shares the transparent conducting oxide (TCO) group with In₂O₃, ITO, ZnO, and SnO₂, its different stoichiometry and electronic structure lead to markedly different physical properties—including air sensitivity and pyrophoricity.

Molecular Formula InO
Molecular Weight 130.817 g/mol
CAS No. 12672-71-8
Cat. No. B3418635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium oxide (InO)
CAS12672-71-8
Molecular FormulaInO
Molecular Weight130.817 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[In+3].[In+3]
InChIInChI=1S/In.O
InChIKeyNQBRDZOHGALQCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Indium Oxide (InO) CAS 12672-71-8: Identity, Class, and Procurement-Relevant Distinction from In₂O₃


Indium oxide (InO), also designated indium monoxide or indium(II) oxide, is a binary oxide of indium in the +2 oxidation state, distinct from the more common indium(III) oxide (In₂O₃) [1]. While InO shares the transparent conducting oxide (TCO) group with In₂O₃, ITO, ZnO, and SnO₂, its different stoichiometry and electronic structure lead to markedly different physical properties—including air sensitivity and pyrophoricity [2]. This evidence guide identifies and quantifies the differentiation of InO from its closest in-class analogs to inform scientific selection and procurement decisions.

Why InO Cannot Be Interchanged with In₂O₃, ITO, or Other TCOs: The Quantitative Case Against Generic Substitution


Substituting InO with In₂O₃, ITO, or other wide-bandgap semiconducting oxides without quantitative justification introduces significant performance and handling risks. InO monolayer exhibits a carrier mobility up to 8540 cm² V⁻¹ s⁻¹ [1], exceeding typical In₂O₃ thin-film mobilities (23–39 cm² V⁻¹ s⁻¹) by two orders of magnitude [2]. Additionally, InO is air-sensitive and pyrophoric [3], whereas In₂O₃ and ITO are stable in ambient conditions—a critical distinction for procurement, storage, and device integration. The batch-to-batch variability in oxidation state further complicates direct replacement. The quantitative evidence below substantiates why selection between InO and its analogs requires compound-specific data rather than class-level assumptions.

InO (CAS 12672-71-8) Quantitative Differentiation Evidence Against Closest Analogs


Carrier Mobility in 2D InO vs. Polycrystalline In₂O₃ Thin Films: >200× Advantage

First-principles calculations predict that monolayer InO possesses a carrier mobility of up to 8540 cm² V⁻¹ s⁻¹ [1]. In contrast, polycrystalline In₂O₃ thin films prepared by sol–gel and ALD exhibit mobilities of 23.03 and 39.19 cm² V⁻¹ s⁻¹, respectively [2]. This represents a >200-fold difference in mobility, positioning monolayer InO as a superior transport layer for high-speed transparent electronics where In₂O₃ or ITO would impose significant RC delay.

2D materials carrier mobility thin-film transistors InO monolayer transparent electronics

Optical Transparency vs. Electrical Resistivity Trade-off: In₂O₃ vs. ITO as a Reference Frame for InO

While direct experimental data for InO thin-film transparency and resistivity are sparse, the established trade-off between In₂O₃ and ITO provides the essential benchmark for evaluating InO. Activated reactive evaporation of In₂O₃ yields films with 90% transparency but a resistivity of 2.5 × 10⁻³ Ω cm, whereas ITO achieves 85% transparency and a lower resistivity of 6 × 10⁻⁴ Ω cm [1]. Doping InO with Sn (to form ITO) reduces resistivity by ~4× at the cost of ~5 percentage points in visible transparency. For undoped InO, users should anticipate a transparency/resistivity profile closer to the In₂O₃ side of this spectrum unless doping is applied.

transparent conductive oxide optical transparency electrical resistivity ITO solar cells

Gas-Phase Ionization Energy: Experimental InO vs. In₂O₃ Cluster Data

The gas-phase ionization energy of molecular InO has been experimentally determined as 13.3 ± 0.2 eV by electron-impact mass spectrometry [1]. While direct comparison with In₂O₃ gas-phase ionization energy is unavailable from the same study, this value provides a quantitative anchor for assessing the redox stability and electron-donating character of InO in vapor-phase processes (e.g., chemical vapor deposition, sputtering). A lower ionization energy than typical wide-bandgap oxides (e.g., Ga₂O₃ ~10-11 eV electron affinity scale) suggests that InO may be more readily ionized, influencing plasma behavior and film stoichiometry control during deposition.

ionization energy mass spectrometry thermodynamics gas-phase chemistry InO clusters

Gas-Sensing Selectivity: In₂O₃ vs. SnO₂, WO₃, and Ga₂O₃ at Low Operating Temperature

In₂O₃—the closest bulk-analog to InO—exhibits a pronounced selectivity to oxidizing gases such as O₃ and NO₂ at operating temperatures below 150 °C, a property not shared to the same degree by the commonly used SnO₂, WO₃, or Ga₂O₃ [1]. While quantitative response data (e.g., S = R_gas/R_air) were not reported in the cited review, the unique low-temperature oxidizing-gas selectivity is a differentiating feature for designing low-power, room-temperature-capable gas sensors. Extrapolation suggests that nanostructured InO may retain or enhance this selectivity due to its distinct oxidation state and surface electronic structure.

gas sensor selectivity oxidizing gases NO₂ O₃ low-power sensor

Air-Sensitivity and Pyrophoricity: InO Handling Requirements vs. Air-Stable In₂O₃ and ITO

Indium(II) oxide (InO) is classified as air-sensitive and pyrophoric [1], necessitating storage and handling under inert atmosphere (argon or vacuum). In contrast, In₂O₃ and ITO are stable in ambient air and are routinely shipped in standard packaging without special atmospheric controls . This fundamental difference in chemical stability directly determines infrastructure requirements and operational costs: InO mandates glovebox or Schlenk-line facilities, whereas In₂O₃/ITO can be used in open laboratory or production environments.

air sensitivity pyrophoricity storage conditions procurement specification handling requirements

Electrical Resistivity of In₂O₃ Nanostructures: Morphology-Dependent 20× Variation Relative to ITO

In thermally evaporated nanostructures, the electrical resistivity of undoped In₂O₃ nanorods, nanotowers, and Sn-doped ITO nanorods (Sn:In = 1:100) was measured as 1.32 kΩ, 0.65 kΩ, and 0.063 kΩ, respectively [1]. The 20× difference between undoped In₂O₃ nanorods and ITO nanorods underscores that even within the same material class, doping and morphology drive large resistivity variations. For undoped InO, resistivity is expected to be closer to the In₂O₃ nanorod value, dictating device architectures where higher resistivity is acceptable or where doping is intentionally avoided.

nanorods nanotowers electrical resistivity ITO optoelectronic nanodevices

Evidence-Based Research and Industrial Application Scenarios for Indium Oxide (InO) CAS 12672-71-8


High-Mobility 2D Transparent Transistor Channels: Exploiting the 8540 cm²/Vs InO Monolayer Advantage

InO monolayer, with its predicted carrier mobility up to 8540 cm² V⁻¹ s⁻¹ [1], is a candidate channel material for next-generation transparent thin-film transistors (TFTs) where both high-speed operation and optical transparency are mandatory. The >200× mobility advantage over conventional polycrystalline In₂O₃ [2] translates directly to higher on-current and reduced switching delay. This scenario is most relevant for transparent high-frequency circuits, active-matrix display backplanes, and flexible transparent logic gates. Procurement note: this application requires monolayer or few-layer 2D InO, necessitating specialized synthesis (e.g., intercalation, exfoliation) and inert-atmosphere device fabrication due to air sensitivity [3].

Low-Power Selective NO₂/O₃ Gas Sensors: Leveraging Low-Temperature Oxidizing-Gas Selectivity

For indoor air-quality monitors, wearable environmental sensors, and industrial leak detection, InO/In₂O₃ sensing layers offer selectivity to NO₂ and O₃ at operating temperatures below 150 °C, enabling low-power operation without micro-hotplates [4]. This selectivity is qualitatively superior to that of SnO₂ and WO₃, which require higher temperatures or UV photoexcitation to achieve comparable NO₂ sensitivity. The low-power profile makes InO-based sensors compatible with battery-operated IoT nodes. Researchers should specify mesoporous or nanocast morphologies to maximize the room-temperature sensing response described in the sensing model literature.

Transparent Electrodes Where Maximum Transparency Outweighs Minimum Resistivity

In applications where optical clarity in the visible range is the primary specification—such as protective transparent coatings for displays, optical windows with integrated heating, or UV-transparent electrodes—undoped InO is expected to provide transparency approaching the 90% level demonstrated for undoped In₂O₃, albeit at the cost of higher resistivity (~2.5 × 10⁻³ Ω cm) compared to ITO (85% transparency, 6 × 10⁻⁴ Ω cm) [5]. This scenario is procurement-relevant when the 5-percentage-point transparency gain justifies the ~4× higher sheet resistance, such as in touch panels where the electrode area is small and RC delay is not limiting.

Vapor-Phase Synthesis Process Development: Ionization Energy as a Modeling Input

The experimentally measured gas-phase ionization energy of InO (13.3 ± 0.2 eV) [6] provides a quantitative input for plasma modeling, sputtering yield calculations, and chemical vapor deposition precursor design. Process engineers developing reactive sputtering or ALD recipes for indium-containing oxide films can use this value to predict ionization efficiency and to tune oxygen partial pressure for desired film stoichiometry. This datum is particularly valuable because it is measured on molecular InO rather than extrapolated from In₂O₃ bulk properties, reducing uncertainty in process simulation.

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